REACTION_CXSMILES
|
S(Cl)(Cl)=O.[C:5]([O:14][CH3:15])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)[NH2:8].[C:16](=[O:19])([O-])[O-].[K+].[K+]>>[CH3:15][O:14][CH2:5][CH2:6][C:16]([NH:8][C:7]1[C:6](=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5]([O:14][CH3:15])=[O:13])=[O:19] |f:2.3.4|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature for a period of 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After chilling with ice, insolubles
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hrs
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
the reaction mixture was washed sequentially with 6 N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COCCC(=O)NC=1C(C(=O)OC)=CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |